2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a complex molecular structure that includes a methoxyphenyl group, an oxazol ring, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the formation of the oxazol ring. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with acetic anhydride to produce the oxazol ring. The final step involves the acylation of the oxazol ring with isopropylamine to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reduction: : The oxazol ring can be reduced to form a dihydrooxazol derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : 4-Methoxyphenol
Reduction: : 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)ethanamine
Substitution: : Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxazol ring and acetamide group make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural features allow it to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
2-(4-Methoxyphenyl)ethanol
Mequinol (4-Methoxyphenol)
Uniqueness
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. While similar compounds may share structural similarities, the presence of the oxazol ring and the acetamide group sets it apart.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)16-15(18)9-12-8-14(20-17-12)11-4-6-13(19-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZDNXZZTWUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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